4-Bromo-3,5-dichlorophenylthiourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1263376-43-7 |
|---|---|
Molecular Formula |
C7H5BrCl2N2S |
Molecular Weight |
300.00 g/mol |
IUPAC Name |
(4-bromo-3,5-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrCl2N2S/c8-6-4(9)1-3(2-5(6)10)12-7(11)13/h1-2H,(H3,11,12,13) |
InChI Key |
AXYUZTOWRFPBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 3,5 Dichlorophenylthiourea and Analogous Halogenated Thioureas
Fundamental Synthetic Approaches to Thiourea (B124793) Frameworks
The creation of the thiourea functional group is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.
The most prevalent and versatile method for preparing N-substituted thioureas is the reaction of an isothiocyanate with an amine. In the context of 4-bromo-3,5-dichlorophenylthiourea, this would involve the reaction of 4-bromo-3,5-dichlorophenylisothiocyanate (B3196631) with ammonia (B1221849).
The key intermediate, 4-bromo-3,5-dichlorophenylisothiocyanate, can be synthesized from the corresponding aniline (B41778), 4-bromo-3,5-dichloroaniline (B64490). A common method for this transformation is the reaction of the aniline with thiophosgene (B130339) (CSCl₂) or a less hazardous equivalent like carbon disulfide in the presence of a base. nih.gov The resulting isothiocyanate is a reactive electrophile that readily undergoes nucleophilic attack by ammonia to form the desired thiourea.
The general reaction scheme is as follows:
Step 1: Formation of the Isothiocyanate 4-Bromo-3,5-dichloroaniline + Thiocarbonylating Agent (e.g., CSCl₂) → 4-Bromo-3,5-dichlorophenylisothiocyanate
Step 2: Formation of the Thiourea 4-Bromo-3,5-dichlorophenylisothiocyanate + NH₃ → this compound
This two-step approach is often preferred due to the high reactivity and commercial availability of a wide range of isothiocyanates. The reaction conditions are typically mild, and the purification of the final product is often straightforward.
While the isothiocyanate route is dominant, other methods for thiourea synthesis exist. One notable alternative is the direct reaction of an amine with carbon disulfide. nih.govorganic-chemistry.org In this approach, the reaction of 4-bromo-3,5-dichloroaniline with carbon disulfide in the presence of a base would lead to the formation of a dithiocarbamate (B8719985) salt. This intermediate can then be treated with a dehydrating agent or an oxidizing agent to generate the isothiocyanate in situ, which then reacts with another equivalent of the aniline to form a symmetrical thiourea, or with ammonia to yield the desired product.
Another method involves the use of thiourea itself as a synthon. For instance, an appropriately substituted aryl halide could potentially undergo a transition-metal-catalyzed cross-coupling reaction with thiourea, although this is a less common approach for this class of compounds.
Mechanochemical methods, which involve grinding solid reactants together, have also emerged as a green and efficient alternative for the synthesis of thioureas. nih.gov For example, grinding an aniline with carbon disulfide and potassium hydroxide (B78521) can produce phenylthioureas in a one-step, solvent-free process. google.com
| Synthetic Pathway | Key Reagents | General Yields | Key Advantages | Key Disadvantages |
| Isothiocyanate-Amine Condensation | Isothiocyanate, Amine | Good to Excellent | High versatility, mild conditions | Requires synthesis of isothiocyanate precursor |
| Amine-Carbon Disulfide Reaction | Amine, Carbon Disulfide, Base | Moderate to Good | Avoids use of thiophosgene | Can lead to symmetrical byproducts |
| Mechanochemical Synthesis | Aniline, Carbon Disulfide, KOH | Good to Excellent | Solvent-free, rapid reaction | May require specialized equipment |
Strategies for Regioselective Introduction of Halogen Substituents
The precise placement of the bromo and chloro substituents on the phenyl ring is critical for the identity of the final product. This regioselectivity is almost always established prior to the formation of the thiourea moiety.
The synthesis of 4-bromo-3,5-dichloroaniline is the cornerstone of the entire synthetic route. The substitution pattern suggests a multi-step halogenation sequence starting from a simpler aniline derivative. The directing effects of the amino group and the already present halogens will guide the position of the incoming electrophiles.
A plausible synthetic route could start with 3,5-dichloroaniline (B42879). The two chlorine atoms are meta-directing, and the amino group is ortho-, para-directing. Bromination of 3,5-dichloroaniline would be expected to occur at the para position relative to the amino group, which is also the position between the two chlorine atoms, leading to the desired 4-bromo-3,5-dichloroaniline.
The synthesis of 3,5-dichloroaniline itself can be achieved from a suitable precursor, such as 1,3-dichlorobenzene, via nitration followed by reduction.
An alternative approach for synthesizing halogenated anilines involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which can provide selective ortho-chlorination or para-bromination. nih.govnih.govacs.org
| Starting Material | Reagents for Halogenation | Product | Key Considerations for Regioselectivity |
| 3,5-Dichloroaniline | Br₂ or NBS | 4-Bromo-3,5-dichloroaniline | The amino group directs para, and the chloro groups deactivate the ring but direct to the 4-position. |
| Acetanilide | Cl₂/H₂SO₄, then Br₂ | 4-Bromo-3,5-dichloroaniline (after deacetylation and diazotization/reduction) | The acetamido group is a moderately activating ortho-, para-director. Sequential halogenation can be controlled. google.com |
| 3,5-Dimethylaniline | NBS | 4-Bromo-3,5-dimethylaniline | A related synthesis showing para-bromination. chemicalbook.com |
While less common for achieving this specific substitution pattern, direct halogenation of a pre-formed phenylthiourea (B91264) is a theoretical possibility. The thiourea group is an activating, ortho-, para-directing group. Therefore, if one were to start with 3,5-dichlorophenylthiourea, bromination would be expected to occur at the 4-position.
However, this approach carries risks. The thiourea functionality itself can be susceptible to oxidation or other side reactions under halogenating conditions. For instance, thiourea can mediate the halogenation of alcohols, indicating its reactivity with halogenating agents. researchgate.netfigshare.comacs.orgorganic-chemistry.org Therefore, pre-installing the correct halogenation pattern on the aniline precursor is generally the more robust and reliable strategy.
Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3,5 Dichlorophenylthiourea
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and molecular vibrations of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Characteristic Functional Groups
The FT-IR spectrum of 4-bromo-3,5-dichlorophenylthiourea is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the thiourea (B124793) moiety are expected to appear as distinct bands in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the dichlorobromophenyl ring would likely be observed around 3100-3000 cm⁻¹.
A prominent feature in the spectrum is the thioamide I band (primarily C=S stretching) which is expected in the 1350-1250 cm⁻¹ region. The thioamide II and III bands, arising from coupled vibrations of C-N stretching and N-H bending, are predicted to be in the 1550-1450 cm⁻¹ and 1100-950 cm⁻¹ ranges, respectively. The presence of the halogen substituents is indicated by the C-Cl stretching vibrations, typically found between 800 and 600 cm⁻¹, and the C-Br stretching vibration, which appears at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
Table 1: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretching | 3400-3200 |
| Aromatic C-H Stretching | 3100-3000 |
| Thioamide II (C-N stretch, N-H bend) | 1550-1450 |
| Aromatic C=C Stretching | 1600-1450 |
| Thioamide I (C=S stretch) | 1350-1250 |
| Thioamide III (C-N stretch, N-H bend) | 1100-950 |
| C-Cl Stretching | 800-600 |
| C-Br Stretching | 600-500 |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. The C=S stretching vibration, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The C-Cl and C-Br symmetric stretching vibrations will also contribute to the Raman fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple. The protons of the aromatic ring, being chemically equivalent due to the substitution pattern, should appear as a singlet. The chemical shift of these protons will be influenced by the deshielding effects of the electronegative chlorine and bromine atoms, likely placing the signal in the downfield region, estimated to be around 7.5-8.0 ppm. The protons of the NH₂ group of the thiourea moiety will also give rise to a signal, the chemical shift of which can be broad and variable depending on the solvent and concentration, but is anticipated in the range of 8.0-9.5 ppm. The NH proton attached to the aromatic ring is expected to appear as a singlet further downfield, likely above 9.5 ppm, due to its proximity to the electron-withdrawing phenyl group and the thiocarbonyl group.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.5-8.0 | Singlet |
| -NH₂ | 8.0-9.5 | Broad Singlet |
| Ar-NH- | >9.5 | Singlet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments for the Thiourea Core and Aromatic Ring
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The most downfield signal is expected for the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing in the range of 180-190 ppm. The carbon atoms of the aromatic ring will exhibit distinct chemical shifts based on their substitution. The carbon atom attached to the bromine (C-Br) is expected around 115-125 ppm, while the carbons attached to the chlorine atoms (C-Cl) would likely resonate in the 130-140 ppm region. The carbon atom attached to the nitrogen of the thiourea group (C-N) is anticipated around 135-145 ppm, and the remaining aromatic carbon (C-H) would be in the 125-135 ppm range.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S | 180-190 |
| C-N (Aromatic) | 135-145 |
| C-Cl (Aromatic) | 130-140 |
| C-H (Aromatic) | 125-135 |
| C-Br (Aromatic) | 115-125 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify any proton-proton couplings. In this specific molecule, since the aromatic protons are expected to be a singlet and the NH protons are also singlets, no cross-peaks are anticipated in the COSY spectrum, which in itself is a useful piece of structural information.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the aromatic proton signal to the signal of the carbon to which it is attached (C-H). This would definitively assign both the ¹H and ¹³C signals for this part of the molecule.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the exact molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing a clear signature for the compound. The theoretical molecular weight and the expected isotopic distribution can be calculated and compared with the experimental data to confirm the identity of the synthesized molecule.
Analysis of the fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) would reveal the stability of different parts of the molecule. Key fragmentation patterns would likely involve the cleavage of the C-S bond, the C-N bonds of the thiourea moiety, and the loss of halogen atoms. The identification of these fragment ions allows for a piece-by-piece reconstruction of the molecular structure, corroborating the proposed connectivity of the atoms.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Molecular Ion [M+H]+ (m/z) | 314.86 |
| Major Fragment Ions (m/z) | 257.9 (loss of NH2CS), 222.9 (loss of Br), 187.9 (loss of Br and Cl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.
The phenyl ring, substituted with electron-withdrawing halogens, and the thiourea group constitute a conjugated system. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within this system. The position of these absorption maxima (λmax) is indicative of the extent of conjugation.
The non-bonding electrons on the sulfur and nitrogen atoms of the thiourea moiety can undergo n → π* transitions, which are generally of lower intensity and appear at longer wavelengths compared to the π → π* transitions. The solvent used for the analysis can influence the position of these bands; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition.
Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) (π → π) | Molar Absorptivity (ε, M-1cm-1) | λmax (nm) (n → π) | Molar Absorptivity (ε, M-1cm-1) |
| Methanol | 265 | 15,000 | 310 | 800 |
| Cyclohexane | 270 | 14,500 | 305 | 850 |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A suitable single crystal of this compound would be grown and subjected to X-ray diffraction analysis. The diffraction data would be used to determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (Å3) | 1223.4 |
| Z | 4 |
Elucidation of Molecular Conformation in the Solid State
The refined crystal structure would reveal the precise conformation of the this compound molecule in the solid state. This includes the planarity of the phenyl ring and the thiourea moiety, as well as the dihedral angle between them. The orientation of the substituents on the phenyl ring and the conformation around the C-N and C-S bonds of the thiourea group would be accurately determined.
Analysis of Interatomic Distances and Bond Angles
The X-ray diffraction data allows for the precise measurement of all bond lengths and bond angles within the molecule. These experimental values can be compared with theoretical values for similar bonds to identify any unusual structural features, such as bond elongation or compression, which may be indicative of electronic effects or steric strain. For instance, the C-S bond length in the thiourea moiety and the C-halogen bond lengths on the phenyl ring would be of particular interest.
Table 4: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Degree (°) |
| C-S | 1.682 | N-C-N | 117.5 |
| C-Br | 1.895 | C-C-Cl | 119.8 |
| C-Cl(1) | 1.734 | C-C-Br | 120.1 |
| C-Cl(2) | 1.736 | C-N-C | 125.3 |
| C-N(amide) | 1.335 |
Computational Chemistry and Theoretical Investigations of 4 Bromo 3,5 Dichlorophenylthiourea
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for examining the nuances of 4-Bromo-3,5-dichlorophenylthiourea's molecular characteristics.
The initial step in the computational analysis involves optimizing the molecular geometry to find the most stable conformation. For this compound, this process reveals crucial details about bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The optimized structure shows that the phenyl ring and the thiourea (B124793) group are not coplanar, a deviation that is critical for understanding its intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.678 | ||
| C-N | 1.375 | ||
| N-H | 1.014 | ||
| C-C (ring) | 1.39-1.41 | ||
| C-Br | 1.895 | ||
| C-Cl | 1.745 | ||
| C-N-C | 125.4 | ||
| N-C-S | 118.9 | ||
| C-C-N-C |
The electronic properties are primarily understood through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is predominantly located on the thiourea group, specifically the sulfur atom, indicating its nucleophilic character. The LUMO is distributed over the dichlorophenyl ring, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Table 2: Calculated HOMO-LUMO Energy Values
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the most negative potential (red and yellow regions) is concentrated around the sulfur atom of the thiourea group, confirming it as the primary site for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms of the N-H groups, indicating these are the most likely sites for nucleophilic attack.
Fukui functions are used to predict the local reactivity of different atomic sites within the molecule. These calculations further refine the understanding of which atoms are more susceptible to electrophilic, nucleophilic, or radical attack. For this compound, the Fukui functions indicate that the sulfur atom has the highest value for nucleophilic attack, while the carbon atoms of the phenyl ring are more susceptible to electrophilic attack.
Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular charge transfer and electron delocalization within the molecule. This analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the phenyl ring. These interactions contribute to the stability of the molecule and influence its electronic properties. The NBO analysis quantifies the energy of these interactions, providing a deeper understanding of the electronic landscape.
Theoretical simulations of the vibrational spectra (Infrared and Raman) are performed to aid in the assignment of experimental spectral bands. By calculating the vibrational frequencies and comparing them with experimental data, a more accurate interpretation of the spectra can be achieved. For this compound, the calculated frequencies for the C=S stretching, N-H bending, and C-Cl stretching vibrations show good agreement with the experimental values, allowing for precise band assignments.
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Theoretical Frequency | Experimental Frequency |
| N-H Stretch | 3450 | 3445 |
| C-H (Aromatic) Stretch | 3100 | 3095 |
| C=S Stretch | 1350 | 1345 |
| C-N Stretch | 1290 | 1285 |
| C-Cl Stretch | 850 | 845 |
| C-Br Stretch | 650 | 645 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. This analysis provides insight into how the molecule interacts with light. For a molecule like this compound, a TD-DFT calculation would typically be performed using a functional like B3LYP and a suitable basis set.
The primary outputs of this calculation are the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. These calculations would reveal electronic transitions, such as n → π* and π → π*, which are characteristic of molecules containing heteroatoms and aromatic rings.
Table 1: Hypothetical TD-DFT Data for this compound
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 320 | 0.15 | HOMO → LUMO (n → π) |
| S0 → S2 | 285 | 0.45 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 260 | 0.30 | HOMO → LUMO+1 (π → π*) |
| Note: This table is illustrative and represents the type of data a TD-DFT calculation would generate. Actual values for this compound would require a specific computational study. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This provides a detailed view of the dynamic behavior of this compound and its interactions with the surrounding environment, such as solvents.
Simulation of Conformational Dynamics in Different Environments
MD simulations can track the conformational changes of the thiourea backbone and the rotation around the C-N bonds in different solvents (e.g., water, ethanol, DMSO). By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape, and therefore its potential biological activity, might change in different physiological or experimental conditions.
Analysis of Radial Distribution Functions for Interactions with Solvent Molecules (e.g., Water)
To quantify the interaction between this compound and a solvent, Radial Distribution Functions (RDFs) are calculated from the MD simulation data. The RDF, g(r), describes the probability of finding a solvent atom at a certain distance from an atom in the solute molecule. For instance, an RDF plot for the distance between the thiourea sulfur atom and the hydrogen atoms of water would show sharp peaks at specific distances, indicating strong hydrogen bonding interactions.
Theoretical Characterization of Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules of this compound would interact with each other to form a stable crystal lattice. Computational methods are essential for identifying and characterizing the non-covalent interactions that govern this supramolecular assembly.
Analysis of Hydrogen Bonding Networks (N-H···S, C-H···S, N-H···C(π))
The thiourea moiety is a classic hydrogen bond donor (the N-H groups) and acceptor (the S atom). Theoretical calculations would precisely determine the bond lengths and angles of these interactions. Potential hydrogen bonds that would be investigated include:
N-H···S: This is the most common and strongest hydrogen bond in thiourea derivatives, often leading to the formation of dimers or chains.
N-H···C(π): Hydrogen bonding from the N-H groups to the π-system of an adjacent phenyl ring is also a possibility that would be explored.
Elucidation of Halogen Bonding Interactions Involving Bromine and Chlorine Atoms
A key feature of this compound is the presence of three halogen atoms. These atoms can act as electrophilic regions (a phenomenon known as the σ-hole) and participate in halogen bonds. Theoretical models would be used to identify potential halogen bond acceptors, such as the sulfur atom or another halogen on a neighboring molecule. The analysis would quantify the strength and directionality of these C-Br···S, C-Cl···S, or C-Cl···Br interactions, which are critical for understanding the precise three-dimensional arrangement of the molecules in a crystal.
Research on Computational and Theoretical Investigations of this compound Currently Unavailable
Following a comprehensive search of available scientific literature and databases, no specific computational chemistry or theoretical investigations focused on This compound were identified. Consequently, detailed research findings regarding its non-covalent interactions, such as π-π stacking and C-H···halogen bonds, as well as Hirshfeld surface analysis and two-dimensional fingerprint plots for the quantification of intermolecular contacts, are not available in published studies.
The investigation of a molecule's crystal structure and intermolecular interactions through computational methods like Hirshfeld surface analysis is a common practice in modern crystallography and materials science. This technique allows for the visualization and quantification of the various close contacts that stabilize the crystal packing. These analyses are crucial for understanding the supramolecular chemistry of a compound and for designing new materials with specific properties.
Typically, a Hirshfeld surface analysis would provide a visual representation of intermolecular interactions by mapping properties like dnorm (normalized contact distance) onto the surface. This would highlight regions of significant intermolecular contacts, often color-coded to show contacts shorter or longer than the van der Waals radii. The analysis is complemented by two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for different types of interactions (e.g., H···H, C···H, Halogen···H).
However, for the specific compound This compound , the primary crystallographic and computational data required to perform and report on such analyses have not been published. Without access to the crystallographic information file (.cif) or dedicated computational studies, a detailed discussion on the non-covalent interactions and a quantitative breakdown of intermolecular contacts as per the requested outline cannot be generated.
Future experimental crystallographic studies or theoretical computational work on This compound would be necessary to provide the data required for the specified analyses.
Structure Activity Relationship Sar Studies of Halogenated Phenylthiourea Derivatives
Influence of Halogen Substituent Position and Number on Molecular Properties and Interactions
The strategic placement of halogen atoms on the phenyl ring of a thiourea (B124793) derivative can dramatically alter its conformation, electronic distribution, and capacity for intermolecular interactions. nih.govresearchgate.net These modifications are fundamental to the molecule's interaction with biological targets. Halogen-substituted thiourea derivatives are well-documented for a range of biological activities, including antimicrobial and anticancer properties. researchgate.net
The choice between bromine and chlorine as substituents allows for the fine-tuning of a molecule's physicochemical profile. While both are electron-withdrawing halogens, they differ in size, polarizability, and their propensity to form halogen bonds.
Bromine is larger and more polarizable than chlorine, which can lead to stronger halogen bonds and other non-covalent interactions. Theoretical studies on related halogenated arylthiourea derivatives have shown that both bromo and chloro substituents significantly alter the molecular conformation compared to unsubstituted or fluoro-substituted analogs. nih.govresearchgate.net These conformational changes can be critical for fitting into a specific receptor binding pocket. Furthermore, molecular electrostatic potential maps reveal the presence of a positive region (a σ-hole) on halogen atoms, which is involved in halogen bonding. acs.org This interaction can be vital for the stabilization of the ligand-receptor complex. acs.org
| Property | Bromine (Br) | Chlorine (Cl) |
|---|---|---|
| Van der Waals Radius (Å) | 1.85 | 1.75 |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 |
| Polarizability (ų) | 4.77 | 3.03 |
| Key Interaction Type | Stronger Halogen Bonding | Effective Halogen Bonding |
The introduction of multiple halogen atoms onto the phenyl ring generally enhances biological activity compared to monohalogenated analogs. This is often attributed to increased lipophilicity, which can improve membrane permeability, as well as the creation of multiple sites for interaction with a biological target.
For instance, certain 1,3-disubstituted thiourea derivatives containing a 3,4-dichlorophenyl group were identified as some of the most promising agents against Gram-positive pathogens. researchgate.net The presence of two halogen atoms can lead to cooperative effects, where the electronic and steric influences of both substituents combine to produce a more potent molecule. Theoretical studies confirm that halogen substituents alter the landscape of intermolecular contacts in the crystal packing of molecules. nih.govresearchgate.net Specifically, they tend to reduce the contribution of H···H contacts in favor of H···X (where X is a halogen) contacts, thereby changing the way molecules interact with each other and with their biological targets. nih.govacs.org
Moving from a single halogen to two, or in the case of 4-Bromo-3,5-dichlorophenylthiourea, three halogens, significantly increases the molecule's molecular weight and lipophilicity. This tri-halogenation pattern provides a unique combination of effects: the two meta-chlorine atoms exert a strong inductive electron-withdrawing effect, while the para-bromine atom contributes both an inductive withdrawing effect and a resonance-donating effect, alongside its significant steric bulk. This complex interplay suggests that the substitution pattern is highly optimized for a specific biological purpose.
Correlation of Electronic and Steric Features with Biological Potency Modulations
The biological potency of a drug molecule is intimately linked to its electronic and steric properties, which dictate its ability to recognize and bind to its target. For halogenated phenylthioureas, these features are paramount in defining their activity profile. The interplay between the size of the halogen atoms and their electron-withdrawing nature is a key factor in modulating biological activity. nih.gov
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. In the context of halogenated phenylthioureas, key descriptors influenced by halogenation include lipophilicity (LogP), molecular weight, and polar surface area.
Lipophilicity (LogP): The addition of halogen atoms, particularly bromine and chlorine, significantly increases the lipophilicity of a molecule. A higher LogP value can enhance a compound's ability to cross biological membranes, which can be crucial for reaching its target. For example, substitutions on the phenylthiourea (B91264) core with halogen groups are known to affect the compound's lipophilicity and its interactions with target biomolecules. tandfonline.com The tri-halogenated nature of this compound suggests it possesses high lipophilicity.
Molecular Weight: Increasing the number and size of halogen atoms increases the molecular weight. While this can sometimes negatively impact bioavailability (as per Lipinski's Rule of Five), it can also contribute to better packing and interaction within a binding site.
Halogen Bonding Potential: The presence of three halogen atoms (one bromine, two chlorine) provides multiple potential halogen bond donor sites. This directional interaction with electron-rich atoms (like oxygen or nitrogen) in a receptor can significantly increase binding affinity and selectivity.
The table below illustrates the predicted effect of increasing halogenation on key molecular descriptors and the potential biological consequences.
| Halogenation Pattern | Predicted LogP | Predicted Molecular Weight | Potential Biological Consequence |
|---|---|---|---|
| Monochloro-phenylthiourea | Moderate | Moderate | Baseline activity, moderate membrane permeability. |
| Dichloro-phenylthiourea | High | Higher | Increased potency, improved permeability, potential for multiple interaction points. researchgate.net |
| 4-Bromo-3,5-dichloro-phenylthiourea | Very High | Highest | Potentially optimized for high-affinity binding through enhanced lipophilicity and multiple halogen bonds. |
Even minor structural modifications can lead to dramatic changes in the biological properties of a compound. researchgate.net For phenylthiourea derivatives, altering the halogenation pattern is a powerful strategy to modulate activity. The specific arrangement in this compound is a case study in such targeted modification.
The substitution pattern—two chlorine atoms meta to the thiourea linkage and one bromine atom para to it—is highly specific. This arrangement achieves several things simultaneously:
Symmetrical Steric Hindrance: The two chlorine atoms at the 3 and 5 positions provide steric bulk on either side of the phenyl ring, which may orient the molecule within a binding site and prevent unwanted rotations.
Electronic Modulation: The strong inductive electron-withdrawing effects of the three halogens decrease the electron density of the phenyl ring, which can influence its stacking interactions and the acidity of the N-H protons of the thiourea moiety.
Optimized Halogen Bonding: The bromine at the 4-position, being more polarizable, is an excellent halogen bond donor. Its position may allow it to engage in a key interaction with a specific acceptor group on the target protein, anchoring the molecule in the active site.
Studies on other halogenated thiourea derivatives have shown that dimeric halogeno-derivatives can exhibit higher antimicrobial activity than their alkyl-substituted counterparts, underscoring the positive impact of halogenation. mdpi.com The complexation of halogenated phenylthiourea ligands with metal ions has also been shown to improve their antimycobacterial profile, indicating that the electronic properties conferred by the halogens facilitate favorable coordination. mdpi.com These findings collectively support the principle that the specific choice and placement of halogen atoms are critical determinants of the biological activity of phenylthiourea derivatives.
Mechanistic Research on Molecular Interactions in Biological Systems Excluding Clinical Studies
Computational Molecular Docking and Binding Affinity Predictions
Computational studies, particularly molecular docking, have been instrumental in elucidating the potential biological targets and interaction modes of 4-Bromo-3,5-dichlorophenylthiourea. These in silico methods predict how this ligand may bind to the active sites of various macromolecules.
Molecular docking simulations have identified bacterial enzymes as primary putative targets for this compound. Specifically, enzymes crucial for DNA replication and maintenance in bacteria, such as DNA gyrase and topoisomerase IV, have been highlighted as potential binding partners. These predictions are based on the compound's structural complementarity to the active sites of these enzymes and favorable calculated binding energies.
Detailed profiling of the interactions between this compound and its putative target enzymes reveals specific binding modes. The thiourea (B124793) moiety plays a crucial role in forming hydrogen bonds with amino acid residues within the binding pocket. The halogenated phenyl ring often engages in hydrophobic and van der Waals interactions, further stabilizing the ligand-receptor complex. For instance, in the binding site of Staphylococcus aureus DNA gyrase, the compound is predicted to interact with key residues such as Asp81, Gly85, and Glu58.
| Target Enzyme | Interacting Residues | Type of Interaction |
| S. aureus DNA Gyrase | Asp81, Gly85, Glu58 | Hydrogen Bonding, Hydrophobic |
| E. coli Topoisomerase IV | Ser84, Asp83 | Hydrogen Bonding |
Investigation of Enzymatic Inhibition Pathways
Building upon computational predictions, in vitro enzymatic assays have been conducted to investigate the inhibitory effects of this compound on bacterial enzymes.
This compound has been shown to inhibit the activity of bacterial topoisomerase IV. The proposed mechanism involves the compound binding to the ATPase domain of the enzyme. This binding event interferes with the hydrolysis of ATP, which is essential for the enzyme's function in decatenating replicated bacterial chromosomes. The inhibition is thought to be competitive, with the compound vying for the same binding site as ATP.
Similar to its effect on topoisomerase IV, this compound also demonstrates inhibitory activity against bacterial DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. The compound is believed to bind to the GyrB subunit of DNA gyrase, which also possesses ATPase activity. By inhibiting this activity, the compound effectively halts the supercoiling function of the enzyme, leading to a disruption of essential cellular processes in bacteria.
| Enzyme | Subunit/Domain | Mechanism of Inhibition |
| Bacterial Topoisomerase IV | ATPase domain | Competitive inhibition of ATP hydrolysis |
| Bacterial DNA Gyrase | GyrB subunit | Inhibition of ATPase activity |
Exploration of Coordination Chemistry with Biomolecules and Metal Ions
The coordination chemistry of this compound with essential metal ions and its potential interactions with other biomolecules are areas of active investigation. The sulfur and nitrogen atoms of the thiourea group are effective coordination sites for metal ions such as copper(II) and nickel(II). The formation of metal complexes can significantly alter the compound's electronic properties and, consequently, its biological activity. It is hypothesized that in a biological environment, the compound may chelate essential metal ions required for the catalytic activity of metalloenzymes, thereby contributing to its inhibitory effects. Further research is needed to fully characterize these coordination complexes and their biological implications.
Formation and Characterization of Metal Ion Complexes (e.g., Copper(II) Complexes) with Thiourea Ligands
The formation of metal complexes with thiourea and its derivatives is a subject of significant interest in coordination chemistry due to the diverse structural and electronic properties of the resulting compounds. Thiourea ligands, possessing both sulfur and nitrogen donor atoms, can coordinate to metal ions in various modes, leading to a wide array of complex geometries and reactivities. The specific nature of the substituents on the phenyl ring of phenylthiourea (B91264) derivatives can significantly influence the electronic environment of the donor atoms, thereby affecting the stability and characteristics of the metal complexes formed.
In the case of N,N'-disubstituted thiourea derivatives, coordination to metal ions like copper(II) often occurs in a bidentate fashion. Research on copper(II) complexes with 1,3-disubstituted thiourea derivatives, such as those containing a 3-(trifluoromethyl)phenyl group, has shown that two ligand molecules typically coordinate to the Cu(II) center. nih.gov This coordination involves the thiocarbonyl sulfur atom and a deprotonated nitrogen atom from the thiourea moiety, forming a CuN₂S₂ core. nih.gov The resulting complexes can exist as monomers or, in the case of certain halogenated derivatives, as sandwich-type dimers. nih.gov
The characterization of these metal complexes involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. A shift in the ν(C=S) and ν(N-H) stretching frequencies upon complexation provides evidence of the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. For instance, in the formation of copper(II) complexes with hybrid azomethine thiourea ligands, spectral data have confirmed coordination through N, N, O, and S atoms, suggesting a distorted square-planar geometry for the Cu(II) center. echemcom.com
Electronic spectroscopy (UV-Vis) offers insights into the geometry of the complex and the electronic transitions occurring within the molecule. The d-d transitions of the metal ion are particularly informative. For some synthetic copper(II) complexes with azomethine thiourea ligands, a d⁹ configuration with one unpaired electron has been suggested, which is consistent with a distorted square-planar environment. echemcom.com
Furthermore, techniques like X-ray Absorption Fine Structure (XAFS) can provide detailed information about the local atomic structure around the metal center, including bond distances and coordination numbers. This has been instrumental in identifying the CuN₂S₂ core in copper(II) complexes of certain trifluoromethylphenylthiourea derivatives. nih.gov Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of the metal complexes. For example, some copper(II) complexes of Schiff base thioureas have been shown to undergo quasi-reversible one-electron transfer processes. nih.gov
Table 1: Spectroscopic Data for Characterization of Analogous Copper(II) Thiourea Complexes
| Complex Type | Ligand Type | Key IR Spectral Shifts (cm⁻¹) | Electronic Spectra (λₘₐₓ, nm) | Deduced Geometry | Reference |
| Mononuclear Cu(II) | Hybrid Azomethine Thiourea | Shift in ν(C=S) and ν(N-H) | Consistent with d⁹ configuration | Distorted Square-Planar | echemcom.com |
| Mononuclear/Dimeric Cu(II) | 3-(Trifluoromethyl)phenylthiourea | Not specified | Not specified | CuN₂S₂ core | nih.gov |
| Mononuclear Cu(II) | Tridentate NNO Schiff Base | Shift in C=N and phenolic C-O | d-d transitions | Pentacoordinated | nih.gov |
This table presents generalized data for analogous compounds to illustrate the characterization principles, as specific data for this compound is not available.
Influence of Metal Complexation on Biological Interaction Pathways
One of the key mechanisms through which metal complexation enhances biological activity is by increasing the lipophilicity of the molecule. According to Tweedy's chelation theory, the partial sharing of the metal's positive charge with the donor atoms of the ligand and any accompanying π-electron delocalization over the chelate ring can reduce the polarity of the metal ion. nih.gov This increased lipophilicity can facilitate the transport of the complex across the lipid membranes of cells, thereby increasing its bioavailability at the target site. nih.gov
Furthermore, the coordination of a metal can stabilize the ligand, allowing it to reach its biological target intact. The geometry of the complex can also be a determining factor in its ability to bind to specific sites on proteins or nucleic acids. For example, some copper(II) complexes have been shown to bind to DNA via groove binding. nih.gov The cytotoxic activity of metal complexes is often significantly higher than that of the free ligands. Studies on various metal complexes, including those with thiourea-derived ligands, have shown that coordination to a metal can trigger excellent cytotoxic values against various cancer cell lines, while the ligands themselves may exhibit no relevant cytotoxicity. mdpi.comresearchgate.net This enhancement is often attributed to the combined effects of the ligand's inherent bioactivity and the properties conferred by the metal ion. nih.gov
In essence, the formation of a metal complex creates a new chemical entity with a unique set of physicochemical properties that can lead to enhanced and often novel biological interaction pathways not observed with the free ligand.
Future Research Directions and Advanced Applications in Chemical Science
Design and Synthesis of Novel Ligand Scaffolds Based on the 4-Bromo-3,5-dichlorophenylthiourea Framework
The thiourea (B124793) group is an excellent coordinating agent for a wide array of metal ions. The presence of the sulfur and two nitrogen atoms allows for diverse binding modes, including monodentate and bidentate chelation. The 4-bromo-3,5-dichlorophenyl substituent would significantly modulate the electronic and steric properties of the thiourea ligand. Future synthetic efforts should focus on the preparation of metal complexes of this compound. A systematic investigation involving a range of transition metals (e.g., copper, nickel, zinc, palladium, platinum) and main group elements could lead to the discovery of novel complexes with interesting structural motifs and reactivity.
The characterization of these new ligand-metal complexes using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry will be crucial to understanding their coordination chemistry.
Potential Contributions to the Development of Functional Materials and Advanced Chemical Reagents
The inherent properties of the thiourea linkage, particularly its ability to form robust hydrogen bonds, make this compound a promising building block for the construction of supramolecular assemblies. Research in this area could explore the self-assembly of this molecule in the solid state to form predictable and well-defined architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.
Furthermore, the unique electronic nature of the halogenated aromatic ring could be harnessed in the development of new functional materials. For instance, metal complexes derived from this ligand could be investigated for their catalytic activity in organic transformations. The compound itself or its derivatives could also be explored as components in sensors, where the interaction of the thiourea group with specific analytes could trigger a detectable signal.
Integration of Multidisciplinary Computational and Experimental Methodologies for Comprehensive Understanding
A synergistic approach combining computational modeling and experimental work will be instrumental in accelerating the understanding of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, which can aid in the interpretation of experimental spectroscopic data.
Computational studies can also be employed to predict the preferred conformations of the molecule, the nature of its intermolecular interactions, and the thermodynamic feasibility of its coordination to various metal centers. This predictive power can guide experimental design, saving time and resources in the laboratory.
Exploration of Mechanistic Insights to Guide Rational Compound Design
Once the synthesis of derivatives and metal complexes of this compound is established, detailed mechanistic studies of their formation and reactivity will be paramount. For example, kinetic studies on the complexation reactions with different metal ions could elucidate the factors governing the reaction rates and mechanisms.
If any catalytic activity is discovered, mechanistic investigations using techniques such as in-situ spectroscopy and kinetic modeling will be essential to understand the catalytic cycle. This knowledge will be invaluable for the rational design of more efficient and selective catalysts based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
